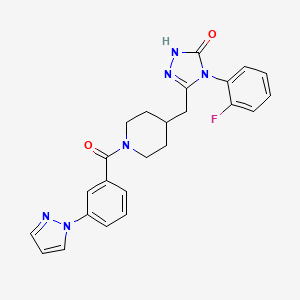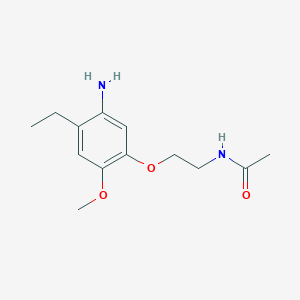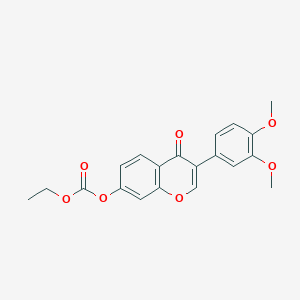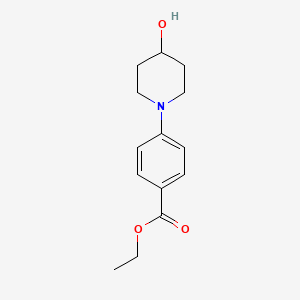![molecular formula C11H13N3OS B2532603 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1251374-20-5](/img/structure/B2532603.png)
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities . They have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
“2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine” exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is needed to optimize its efficacy and understand its molecular targets .
Kinase Inhibition
This compound has been evaluated as a kinase inhibitor. Specifically, it shows potential against Rho-associated protein kinases (ROCKs). In vitro studies demonstrate that it significantly reduces downstream signaling protein phosphorylation levels and induces changes in cell morphology and migration. These findings make it a hopeful lead compound for ROCK-targeted drug discovery .
Anti-inflammatory Activity
Researchers have explored the anti-inflammatory effects of “2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine.” It modulates inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its potential as a novel anti-inflammatory agent warrants further investigation .
Neuroprotective Potential
Preliminary studies suggest that this compound may have neuroprotective properties. It interacts with neurotransmitter receptors and exhibits antioxidant effects, potentially mitigating neurodegenerative processes. However, more in-depth studies are needed to validate its neuroprotective efficacy .
Antibacterial Activity
“2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine” has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers have explored its mode of action, including disruption of bacterial cell membranes and inhibition of essential enzymes. Further optimization could lead to novel antibacterial agents .
Potential as a Molecular Probe
Due to its unique structure, this compound has been used as a molecular probe in chemical biology studies. It selectively interacts with specific cellular targets, aiding in the elucidation of biological pathways and protein functions .
Wirkmechanismus
Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . This suggests that “2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine” might have similar inhibitory effects, although specific studies on this compound are not available in the search results.
Zukünftige Richtungen
Thieno[3,2-d]pyrimidin-4-amines, which include “2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine”, have shown promise as inhibitors of Cyt-bd, a drug target in Mycobacterium tuberculosis . Future research could focus on improving the potency and pharmacokinetics of these compounds for in vivo evaluation .
Eigenschaften
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-11-10-9(3-5-16-10)13-7-14-11/h3,5,7-8,12H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNHRAWYTXISCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

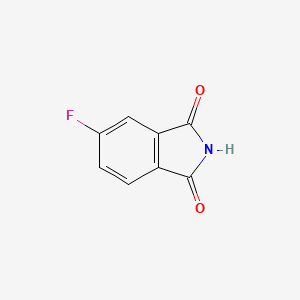
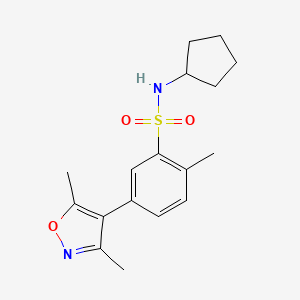
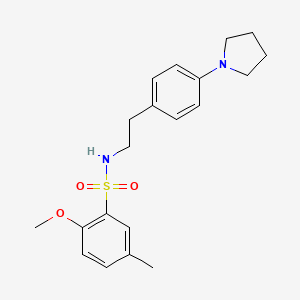
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
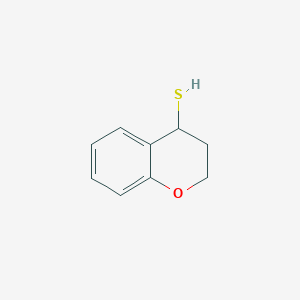
![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)
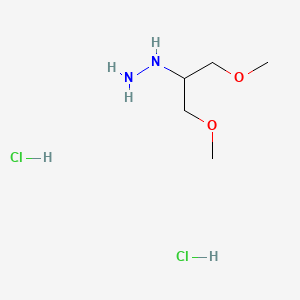
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
